molecular formula C9H10N2O B1313992 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one CAS No. 67046-22-4

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Katalognummer B1313992
CAS-Nummer: 67046-22-4
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: NUXQSZIQIJHKCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, also known as 8-azabenzonorbornadiene, is a bicyclic organic compound which has been studied for its potential applications in synthetic chemistry. It has been used as a starting material in the synthesis of various other compounds, as well as in the study of the mechanism of action of organic compounds. It is also used as a building block in organic synthesis. In

Wissenschaftliche Forschungsanwendungen

1. Hedgehog Signaling Pathway Inhibitors

  • Application Summary: A novel series of hedgehog signaling pathway inhibitors were designed by replacing the pyrimidine nucleus of earlier reported compounds with a 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold .
  • Results or Outcomes: Among this new class of hedgehog signaling pathway inhibitors, compounds 14 and 18 exhibited promising potency in vitro compared to GDC-0449 .

2. Bcl-xL Protein Inhibitors

  • Application Summary: The compound is used as a Bcl-xL protein inhibitor for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
  • Results or Outcomes: The pharmacological studies with relevant data are mentioned in the source, but the exact quantitative data or statistical analyses are not provided .

3. Bcl-xL Protein Inhibitors

  • Application Summary: The compound is used as a Bcl-xL protein inhibitor for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
  • Results or Outcomes: The pharmacological studies with relevant data are mentioned in the source, but the exact quantitative data or statistical analyses are not provided .

4. Anti-Cancer Agents

  • Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

5. Bcl-xL Protein Inhibitors

  • Application Summary: The compound is used as a Bcl-xL protein inhibitor for use as pro-apoptotic agents for treating cancer, autoimmune diseases or immune system diseases .
  • Results or Outcomes: The pharmacological studies with relevant data are mentioned in the source, but the exact quantitative data or statistical analyses are not provided .

6. Anti-Cancer Agents

  • Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Eigenschaften

IUPAC Name

5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXQSZIQIJHKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497105
Record name 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

CAS RN

67046-22-4
Record name 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 2
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 3
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 4
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 5
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 6
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Citations

For This Compound
2
Citations
L Petit, I Botez, A Tizot, SZ Zard - Tetrahedron Letters, 2012 - Elsevier
Variously substituted novel dihydropyridoazepinones have been prepared by an intermolecular radical addition followed by a radical cyclisation on a pyridine ring. The latter process …
Number of citations: 19 www.sciencedirect.com
F Maiwald, D Benítez, D Charquero, MA Dar… - European Journal of …, 2014 - Elsevier
Trypanosomes from the “brucei” complex are pathogenic parasites endemic in sub-Saharan Africa and causative agents of severe diseases in humans and livestock. In order to identify …
Number of citations: 33 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.